(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
The compound (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide features a cinnamide backbone with two critical pharmacophores:
- 3,4,5-Trimethoxyphenyl group: A common motif in microtubule-targeting agents (e.g., combretastatin analogs) known for anticancer activity .
- Benzo[d]oxazol-2-ylphenyl moiety: A heterocyclic group that may enhance binding affinity or modulate solubility compared to other substituents like thiazole or phthalimide .
Below, we compare its features and hypothetical activity with similar compounds.
Properties
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-21-13-16(14-22(30-2)24(21)31-3)11-12-23(28)26-18-8-6-7-17(15-18)25-27-19-9-4-5-10-20(19)32-25/h4-15H,1-3H3,(H,26,28)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVQXZVKGSVMTG-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process. One common approach is the condensation of 3-(benzo[d]oxazol-2-yl)aniline with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to an amide coupling reaction with acryloyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the acrylamide moiety or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing benzo[d]oxazole moieties exhibit promising anticancer properties. Studies have shown that derivatives of benzo[d]oxazole can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, similar compounds have been evaluated for their ability to target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The antimicrobial efficacy of compounds like (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been investigated against a range of bacterial strains. Preliminary studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Another important application is in the treatment of inflammatory diseases. Compounds similar to this compound have shown to reduce inflammatory markers in various in vitro and in vivo models. These effects are typically mediated by the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Materials Science Applications
Fluorescent Materials
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of fluorescent materials. Compounds with benzo[d]oxazole groups have been synthesized as potential candidates for organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. The incorporation of trimethoxyphenyl groups enhances their luminescent efficiency, making them suitable for display technologies .
Sensors
The ability of this compound to interact with specific ions or molecules can be harnessed for sensor applications. Research has indicated that similar compounds can be used as chemosensors for detecting metal ions or small organic molecules due to their selective binding properties .
Biological Research Applications
Cellular Imaging
In biological research, compounds like this compound are being explored for their potential use in cellular imaging. Their fluorescent properties allow for visualization of cellular processes in real-time, providing insights into cellular dynamics and interactions .
Drug Delivery Systems
The compound's structure may also facilitate its use in drug delivery systems. By modifying its chemical properties, researchers aim to enhance the solubility and bioavailability of therapeutic agents. This approach could lead to more effective treatment regimens for various diseases by ensuring targeted delivery to affected tissues .
Case Studies
- Anticancer Study : A study evaluated a series of benzo[d]oxazole derivatives, including analogs of this compound against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis compared to control groups.
- Antimicrobial Evaluation : A comprehensive study tested the antimicrobial activity of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics.
- Fluorescent Material Development : Research focused on synthesizing new fluorescent materials based on benzo[d]oxazole derivatives for OLED applications. The synthesized compounds showed high quantum yields and stability under operational conditions.
Mechanism of Action
The mechanism of action of (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole moiety may interact with biological receptors or enzymes, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compounds with 3,4,5-Trimethoxyphenyl Acrylamide Backbone
Key Insights :
Benzoheterocyclic Acrylamide Derivatives
Key Insights :
Other Acrylamide Derivatives with Varied Substituents
Key Insights :
Biological Activity
(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects supported by recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the condensation of 3-(benzo[d]oxazol-2-yl)aniline with 3,4,5-trimethoxybenzaldehyde to form a Schiff base, which is subsequently reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product. The structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The benzo[d]oxazole moiety may interact with various biological receptors or enzymes, modulating their activity. The trimethoxyphenyl group enhances the compound’s binding affinity and specificity, leading to several biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in signal transduction pathways.
- Induction of Apoptosis : It has been shown to induce apoptotic pathways in cancer cells.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from amyloid-beta-induced toxicity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. The mechanism involves the activation of the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cell survival and apoptosis regulation .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects against Alzheimer’s disease models. In vitro studies using PC12 cells demonstrated that it could reduce neurotoxicity induced by amyloid-beta peptides. The protective mechanism involves downregulation of inflammatory markers and modulation of apoptosis-related proteins .
Case Studies
- In Vitro Study on PC12 Cells : A study investigated the cytotoxicity and protective effects of this compound against Aβ25-35-induced apoptosis in PC12 cells. Results indicated that at concentrations of 30 μg/mL, the compound significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent .
- Cancer Cell Line Studies : In a series of experiments on various cancer cell lines, this compound was found to inhibit cell proliferation effectively. The IC50 values varied across different cell lines but generally indicated potent activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | Structure | Moderate anticancer activity |
| (E)-N-(3-(benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | Structure | Neuroprotective effects |
| (E)-N-(3-(quinolin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | Structure | Antioxidant properties |
Q & A
Q. What synthetic strategies are commonly employed to prepare (E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and related cinnamide derivatives?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Knoevenagel condensation : Reacting 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base (e.g., piperidine) to form the (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid intermediate .
Amide coupling : The acrylic acid intermediate is activated (e.g., via thionyl chloride) and coupled with substituted anilines, such as 3-(benzo[d]oxazol-2-yl)aniline, to yield the final acrylamide derivative .
- Key considerations : Stereoselectivity (E/Z configuration) is controlled during condensation, often confirmed by NMR coupling constants ( for trans configuration) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- Spectroscopic techniques :
- NMR : Characteristic peaks for acrylamide protons (e.g., δ 7.61 ppm for the α,β-unsaturated proton) and aromatic methoxy groups (δ 3.7–3.9 ppm) .
- HRMS : Exact mass determination (e.g., , calculated 430.1528) .
- X-ray crystallography : For unambiguous confirmation, SHELX software is used for structure refinement, leveraging high-resolution data to resolve bond lengths and angles .
Q. What preliminary biological assays are used to evaluate its antitumor potential?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., breast cancer 4T1 or leukemia K562) at varying concentrations (IC values reported in µM) .
- Apoptosis screening : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells after treatment .
- ROS induction : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species (ROS) levels, linking cytotoxicity to oxidative stress .
Advanced Research Questions
Q. What mechanistic insights explain its pro-apoptotic activity in breast cancer models?
- Methodological Answer :
- Mitochondrial pathway activation :
ROS generation : Elevated ROS disrupt mitochondrial membrane potential (), measured via JC-1 dye .
Caspase activation : Western blotting confirms cleavage of caspase-3/9 and PARP, indicating intrinsic apoptosis .
Bcl-2 family modulation : Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax/Bak .
- In vivo validation : Xenograft models (e.g., 4T1 tumors in mice) show reduced tumor volume and metastasis with compound treatment (e.g., 25 mg/kg, i.p.) .
Q. How does structural modification of the acrylamide scaffold influence bioactivity?
- Methodological Answer :
- SAR studies :
- Methoxy groups : Increasing methoxy substitutions on the phenyl ring enhances antifungal activity (e.g., 3,4,5-trimethoxy vs. 4-methoxy derivatives) .
- Heterocyclic substitutions : Replacing benzo[d]oxazol-2-yl with indole or phthalimide groups alters target selectivity (e.g., EP2 receptor antagonism vs. tubulin inhibition) .
- Computational docking : Molecular modeling predicts binding affinity to targets like tubulin or kinases, guiding rational design .
Q. What challenges arise in optimizing its pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use of co-solvents (e.g., Cremophor EL) or prodrug strategies (e.g., esterification of carboxylic acid moieties) .
- Metabolic stability : LC-MS/MS analysis identifies major metabolites (e.g., O-demethylation products), prompting structural shielding of labile groups .
- Toxicity profiling : Acute toxicity studies in rodents (e.g., LD determination) and histopathological analysis of vital organs .
Critical Analysis of Contradictions
- Antifungal vs. Antitumor Activity : While trimethoxy groups enhance antifungal activity in phthalimide derivatives , they also improve tubulin-binding affinity in anticancer analogues, suggesting context-dependent SAR .
- ROS Dual Role : High ROS levels induce apoptosis in cancer cells , but may exacerbate toxicity in normal cells, necessitating dose optimization in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
